1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid
CAS No.: 1361113-69-0
Cat. No.: VC2943628
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1361113-69-0 |
|---|---|
| Molecular Formula | C16H22N2O3 |
| Molecular Weight | 290.36 g/mol |
| IUPAC Name | 1-acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H22N2O3/c1-13(19)18-10-4-8-16(12-18,15(20)21)7-2-5-14-6-3-9-17-11-14/h3,6,9,11H,2,4-5,7-8,10,12H2,1H3,(H,20,21) |
| Standard InChI Key | LXCJDHDMHDBZCG-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCCC(C1)(CCCC2=CN=CC=C2)C(=O)O |
| Canonical SMILES | CC(=O)N1CCCC(C1)(CCCC2=CN=CC=C2)C(=O)O |
Introduction
Chemical Structure and Fundamental Properties
1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid belongs to the class of piperidine derivatives, featuring a six-membered heterocyclic ring containing one nitrogen atom. The compound is characterized by several key structural elements that define its chemical behavior and potential applications.
Structural Features
The molecular structure of 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid consists of a piperidine core with three key functional groups:
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An acetyl group attached to the nitrogen of the piperidine ring
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A carboxylic acid group at the 3-position of the piperidine ring
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A 3-pyridin-3-ylpropyl substituent also at the 3-position of the piperidine ring
This structural arrangement creates a quaternary carbon center at the 3-position of the piperidine ring, which is a significant feature influencing the compound's three-dimensional conformation and reactivity patterns.
Physical and Chemical Properties
The physical and chemical properties of 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1361113-69-0 |
| Molecular Formula | C₁₆H₂₂N₂O₃ |
| Molecular Weight | 290.36 g/mol |
| Physical State | Solid at room temperature (predicted) |
| Hydrogen Bond Donors | Carboxylic acid group |
| Hydrogen Bond Acceptors | Nitrogen atoms, carbonyl groups |
| Solubility | Likely soluble in polar organic solvents; partially soluble in water |
The compound has been registered with the Chemical Abstracts Service (CAS) and assigned the number 1361113-69-0, which serves as a unique identifier in chemical databases and literature.
Synthesis and Preparation Methods
The synthesis of 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid requires a strategic approach to assemble the complex molecular structure with multiple functional groups.
Key Reaction Mechanisms
The synthetic pathway likely employs several fundamental organic chemistry reactions:
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Cyclization reactions to form the piperidine ring
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Alkylation reactions to introduce the pyridylpropyl group
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Acylation reactions to attach the acetyl group to the nitrogen
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Carboxylation reactions to introduce the carboxylic acid functionality
These reactions require careful control of reaction conditions to achieve selectivity and prevent side reactions due to the multiple reactive sites present in the intermediates.
Chemical Reactivity Profile
The chemical behavior of 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid is determined by its functional groups, which provide multiple sites for chemical reactions and modifications.
Structure-Activity Relationships
The spatial arrangement of the functional groups significantly influences the compound's reactivity. The quaternary carbon at the 3-position creates a sterically hindered environment that can affect the accessibility of the carboxylic acid group. The conformational flexibility of the propyl linker between the piperidine and pyridine rings allows the molecule to adopt various conformations, potentially influencing its interaction with biological targets.
Biological Activities and Mechanisms
The biological properties of 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid make it a compound of interest for various biological applications.
Research Applications and Significance
1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid has several potential applications in research and development.
Role as a Synthetic Building Block
The compound's multiple functional groups make it valuable as a building block for the synthesis of more complex molecules:
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The carboxylic acid group can be derivatized to form esters, amides, or reduced to alcohols
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The acetyl group can be removed to free the piperidine nitrogen for further modifications
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The pyridine ring provides a site for further functionalization through various aromatic substitution reactions
These transformations allow for the development of libraries of structurally related compounds for structure-activity relationship studies.
Comparative Analysis with Related Compounds
Understanding the similarities and differences between 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid and related compounds provides valuable insights into its unique properties.
Structural Analogues
Several related compounds share structural similarities with 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid:
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(3R)-1-acetyl-3-hydroxypiperidine-3-carboxylic acid (C₈H₁₃NO₄, MW: 187.19 g/mol) shares the 1-acetylpiperidine-3-carboxylic acid core structure but contains a hydroxyl group instead of the pyridylpropyl substituent at the 3-position .
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PIPERIDINE-3-CARBOXYLIC ACID (3-HYDROXY-PROPYL)-AMIDE (C₈H₁₆N₂O₂, MW: 172.22 g/mol) contains a similar piperidine-3-carboxylic acid structure but with an amide linkage to a hydroxypropyl group rather than a pyridylpropyl substituent .
The differences in functional groups and substituents between these compounds would be expected to significantly influence their physicochemical properties and biological activities.
Structure-Property Relationships
Comparing the properties of these related compounds provides insights into how structural modifications affect various physicochemical properties:
| Compound | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid | 290.36 g/mol | 1 (predicted) | 5 (predicted) | Multiple |
| (3R)-1-acetyl-3-hydroxypiperidine-3-carboxylic acid | 187.19 g/mol | 2 | 4 | 1 |
These differences in physicochemical properties would be expected to influence solubility, membrane permeability, and other pharmacokinetic properties that are critical for drug development applications .
Current Research Status and Future Directions
Research on 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid is still in its early stages, with several promising areas for future investigation.
Current Research Gaps
Based on the available literature, several research gaps can be identified:
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Detailed synthetic procedures specifically optimized for this compound
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Comprehensive physicochemical characterization
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Specific biological activities and mechanisms of action
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Structure-activity relationships with closely related analogues
Addressing these gaps would significantly advance our understanding of this compound and its potential applications.
Future Research Opportunities
Several promising research directions can be suggested:
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Development of efficient synthetic routes with improved yields and stereoselectivity
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Comprehensive biological screening to identify specific targets and activities
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Medicinal chemistry optimization to enhance potency, selectivity, and drug-like properties
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Exploration of potential applications in materials science and catalysis
These research directions would expand our knowledge of the compound's properties and potential applications across multiple scientific disciplines.
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